Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate
Description
Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate is a benzoate ester derivative featuring a tertiary amine substituent with cyanomethyl and ethyl groups. The cyanomethyl group introduces electron-withdrawing properties, while the ethyl group enhances lipophilicity, influencing solubility and bioavailability .
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
methyl 4-[[cyanomethyl(ethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C13H16N2O2/c1-3-15(9-8-14)10-11-4-6-12(7-5-11)13(16)17-2/h4-7H,3,9-10H2,1-2H3 |
InChI Key |
FXFUGWXRKZVFGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC#N)CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate typically involves the reaction of 4-aminobenzoic acid with methyl cyanoacetate and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. It may also interact with enzymes or receptors in biological systems, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate Core
Ethyl 4-((fluorocarbonothioyl)(methyl)amino)benzoate (2u’/2u’’)
- Structure: Replaces the cyanomethyl-ethylamine group with a fluorocarbonothioyl-methylamine substituent.
- Synthesis: Prepared using ethyl 4-(methylamino)benzoate, sulfur, and fluorinating agents (KF, CF$3$SiMe$3$) in THF .
- Properties: Melting Point: 91–92°C (vs. NMR Data: Distinct $^{19}\text{F}$ NMR signals (-137.3 ppm) due to fluorine incorporation .
- Applications : Thiocarbamoyl fluoride derivatives are explored for their reactivity in click chemistry and bioactivity.
Methyl 4-[(cyanomethyl)amino]benzoate (CAS 64731-37-9)
- Structure: Lacks the ethyl group, featuring only a cyanomethyl-amino substituent.
- Synthesis : Professional-grade synthesis by SynHet with >99% purity via LCMS/GCMS-validated methods .
- Properties: Molecular Weight: 206.22 g/mol (vs. target compound’s estimated 261.3 g/mol). Storage: Stable at room temperature, non-hazardous transport .
- Applications: Used as a pharmaceutical intermediate, highlighting the role of cyanomethyl groups in drug design .
Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate (CAS 863615-19-4)
Functional Group Replacements
Methyl 4-(N-phenylsulfamoyl)benzoate (12)
- Structure : Replaces the amine with a sulfamoyl group.
- Synthesis : Reacts methyl 4-(chlorosulfonyl)benzoate with aniline .
- Properties: Increased polarity due to sulfonamide group.
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (2)
- Structure : Benzimidazole core with hydroxyethyl and benzyl groups.
- Synthesis: Condensation of ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate with benzaldehyde .
- Applications: Benzimidazole derivatives are known for antimicrobial and anticancer activities .
Comparative Data Table
Spectral and Analytical Comparisons
- NMR Spectroscopy: Target Compound: Expected aromatic protons (~6.8–8.0 ppm), ethyl group signals (1.2–1.4 ppm for CH$3$, 2.5–3.5 ppm for CH$2$), and cyanomethyl (2.8–3.2 ppm) . Fluorinated Analog (2u’): $^{19}\text{F}$ NMR at -137.3 ppm confirms fluorine presence .
- Mass Spectrometry: Methyl 4-[(cyanomethyl)amino]benzoate: HRMS (ESI) m/z 207.0871 [M+H]$^+$ . Ethyl 4-((fluorocarbonothioyl)(methyl)amino)benzoate: HRMS m/z 248.27 [M+H]$^+$ .
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